Enantiomeric Purity Requirement vs. Racemic Mixture (Chiral Separation)
The target compound exists as a single (2R) enantiomer, whereas the closest commercially listed analog is the (2S)-enantiomer [1]. The racemate (CAS not assigned) or achiral variants (e.g., 1-ethenylidene-2-methylcyclopentane without defined stereochemistry) lack the enantiomeric purity required for asymmetric synthesis. In contrast, the (2R) isomer provides a defined optical rotation, critical for reproducible stereochemical outcomes in medicinal chemistry [1].
| Evidence Dimension | Enantiomeric identity (chiral center configuration) |
|---|---|
| Target Compound Data | Defined (R) configuration at position 2 (InChI Key: YXSZDYSXUWEGBR-SSDOTTSWSA-N) |
| Comparator Or Baseline | (2S)-1-ethenylidene-2-methylcyclopentane (opposite enantiomer); racemic mixture (undefined stereochemistry) |
| Quantified Difference | Absolute configuration is unequivocally defined by InChI stereochemical layer; no specific rotation data available in public domain. The difference is qualitative but absolute: opposite enantiomer would produce opposite optical rotation and potentially opposite biological activity. |
| Conditions | Structural assignment by PubChem and CAS registry |
Why This Matters
For enantioselective synthesis or biological testing, the (R) enantiomer is not interchangeable with the (S) enantiomer or racemate, as biological targets and chiral catalysts are stereospecific.
- [1] PubChem. (2025). Compound Summary for CID 54193242: (2R)-1-Ethenylidene-2-methylcyclopentane. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov View Source
